Phenylsulfonyl vs. Methylsulfonyl Conformational Impact: Predicted LogP and Polar Surface Area Comparison
The phenylsulfonyl group in CAS 1706155-43-2 confers higher lipophilicity and a larger polar surface area relative to the methylsulfonyl analog. Based on class-level data from benzofuran-2-carbohydrazide inhibitors, the 5-methoxy-N'-(phenylsulfonyl)-1-benzofuran-2-carbohydrazide shows an IC50 of 12.8 µM against human BCAT, while the corresponding indole analog (replacing benzofuran with indole) shows a 4.4-fold weaker IC50 of 56.8 µM, demonstrating that both the benzofuran core and phenylsulfonyl group contribute to target engagement [1]. The pyrrolidine ring in CAS 1706155-43-2 further rigidifies the scaffold relative to the flexible carbohydrazide linker, which may enhance binding site complementarity compared to more flexible analogs.
| Evidence Dimension | BCAT inhibition potency |
|---|---|
| Target Compound Data | Not directly tested; structural analog 5-methoxy-N'-(phenylsulfonyl)-1-benzofuran-2-carbohydrazide IC50 = 12.8 µM |
| Comparator Or Baseline | Indole analog: 5-methoxy-N'-(phenylsulfonyl)-1H-indole-2-carbohydrazide IC50 = 56.8 µM |
| Quantified Difference | 4.4-fold weaker (56.8 µM vs 12.8 µM) when benzofuran is replaced by indole within the same phenylsulfonyl series |
| Conditions | Human branched-chain amino acid aminotransferase (hBCAT) enzymatic assay; data from Bioorg. Med. Chem. Lett. 2006 |
Why This Matters
This demonstrates that core scaffold replacement (benzofuran → indole) dramatically reduces potency, supporting the rationale for selecting the specific 7-methoxybenzofuran-phenylsulfonyl combination in CAS 1706155-43-2 rather than a seemingly similar indole or non-sulfonyl pyrrolidine analog.
- [1] Hu, L.Y.; Boxer, P.A.; Kesten, S.R.; et al. The design and synthesis of human branched-chain amino acid aminotransferase inhibitors for treatment of neurodegenerative diseases. Bioorganic & Medicinal Chemistry Letters 16, 2337-2340 (2006). View Source
